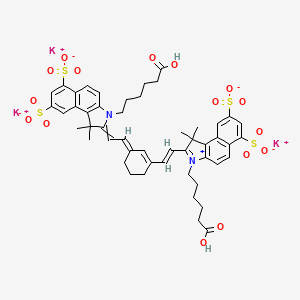
Sulfo-Cyanine7.5 dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional near infrared fluorescent dye with two carboxylic acid groups. The reagent is useful as a cross-linker that is NIR emitting. The carboxylic acid groups can be activated by carbodiimide chemistry.
Aplicaciones Científicas De Investigación
Spectral Properties
- Absorption Maximum: ~788 nm
- Emission Maximum: ~808 nm
- Stokes Shift: ~20 nm
- Solubility: Excellent solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)
- Appearance: Dark green solid
Key Applications
-
In Vivo Imaging
- Sulfo-Cyanine7.5 dicarboxylic acid is ideal for in vivo imaging due to its NIR emission, which minimizes scattering and absorption by biological tissues. This property facilitates high-resolution imaging of cellular structures and processes within live organisms.
-
Fluorescence Microscopy
- The dye is extensively used in fluorescence microscopy for visualizing cellular components. Its ability to provide distinct signals allows researchers to study cellular interactions and dynamics with high specificity.
-
Flow Cytometry
- In flow cytometry, this compound serves as a labeling agent for cell sorting applications. Its bright fluorescence enables precise detection of labeled cells among a heterogeneous population.
-
Bioconjugation
- The carboxylic acid groups of this dye can be activated through carbodiimide chemistry, facilitating the conjugation of the dye to proteins, antibodies, or nucleic acids. This application is crucial for creating targeted probes for various assays.
-
Fluorescence In Situ Hybridization (FISH)
- The compound is utilized in FISH techniques to visualize specific nucleic acid sequences within fixed tissues or cells. Its strong fluorescence enhances the sensitivity and specificity of hybridization assays.
Case Study 1: In Vivo Imaging in Animal Models
A study demonstrated the use of this compound in imaging tumor models in mice. The results indicated that the dye allowed for clear visualization of tumor margins, aiding in surgical planning and assessment of treatment efficacy.
Case Study 2: Protein Labeling
Research involving the bioconjugation of this compound with antibodies showed improved detection sensitivity in immunoassays compared to traditional fluorophores. The study highlighted the dye's effectiveness in enhancing signal-to-noise ratios during analysis.
Data Table: Comparison of Fluorescent Dyes
| Property | This compound | Indocyanine Green (ICG) | Alexa Fluor 750 |
|---|---|---|---|
| Absorption Maximum (nm) | 788 | 780 | 750 |
| Emission Maximum (nm) | 808 | 800 | 770 |
| Quantum Yield | High | Moderate | High |
| Solubility | Excellent | Poor | Good |
| Typical Applications | In vivo imaging, FISH | Cardiac output monitoring | Cellular imaging |
Propiedades
Fórmula molecular |
C50H53K3N2O16S4 |
|---|---|
Peso molecular |
1183.51 |
Nombre IUPAC |
tripotassium;3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3 |
Clave InChI |
SAEKQXMPJWSWIA-UHFFFAOYSA-K |
SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sulfo-Cyanine7.5 dicarboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















